Cas no 158798-73-3 (Capecitabine)

Capecitabine structure
Capecitabine structure
Productnaam:Capecitabine
CAS-nummer:158798-73-3
MF:C15H22FN3O6
MW:359.35008764267
CID:93538
PubChem ID:400633

Capecitabine Chemische en fysische eigenschappen

Naam en identificatie

    • Capecitabine
    • 5-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine
    • Pentyl [1-(3,4-dihydroxy-5-methyl-oxolan-2-yl)-5-fluoro-2-oxo-pyrimidin-4-yl]aminoformate
    • Xeloda
    • Capecitabin
    • capecitabina
    • capecitabinum
    • Capecitibine
    • Capiibine
    • Caxeta
    • Xabine
    • N(4)-Pentyloxycarbonyl-5'-deoxy-5-fluorocytidine
    • Pentyl N-[1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyl-oxolan-2-yl]-5-fluoro-2-oxo-pyrimidin-4-yl]carbamate
    • Hsdb 7656
    • pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
    • Carbamic acid, (1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl)-, pentyl ester
    • 1-(5-deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one
    • NSC712807
    • 1539281-43-0
    • Xeloda (Roche)
    • FT-0664229
    • pentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate
    • DTXSID40861415
    • 5'-Deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine
    • AKOS015895132
    • CHEMBL144071
    • AB01273952-01
    • pentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate
    • FT-0696497
    • AS-14678
    • HMS3654E12
    • Ro 09-1978;Xeloda
    • BCP29814
    • FT-0601618
    • C2878
    • 158798-73-3
    • NSC-712807
    • EN300-23827990
    • pentyl[1-(3,4-dihydroxy-5-methyl-tetrahydrofuran-2-yl)-5-fluoro-2-oxo-1H-pyrimidin-4-yl]aminomethanoate
    • SCHEMBL4939140
    • Inchi: 1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
    • InChI-sleutel: GAGWJHPBXLXJQN-IHXVIFPJSA-N
    • LACHT: CCCCCOC(NC1=NC(=O)N([C@@H]2O[C@H](C)[C@H](O)[C@H]2O)C=C1F)=O

Berekende eigenschappen

  • Exacte massa: 359.14936
  • Monoisotopische massa: 359.14926359g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 7
  • Complexiteit: 582
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.6
  • Topologisch pooloppervlak: 121Ų

Experimentele eigenschappen

  • PSA: 120.69
Aanbevolen leveranciers
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd